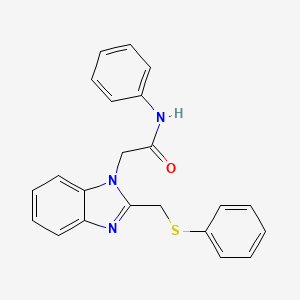
N-Phenyl-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-2-(phenylsulfanyl)acetamide, with the molecular formula C14H13NOS, is a compound that has been synthesized and structurally characterized . It has been found to have therapeutic potential for targeting various diseases .
Synthesis Analysis
The compound was synthesized from acetamides, which are used for inflammation control, cyclooxygenase (COX) enzyme inhibition, and as antiviral drugs . The synthesis involved the use of sulfate-modified multi-walled carbon nanotubes (S-MWCNT) and mesoporous carbon (S-MC) as heterogeneous catalysts to facilitate the synthesis of acetamide derivatives .Molecular Structure Analysis
In the crystal structure of N-Phenyl-2-(phenylsulfanyl)acetamide, N—H…O hydrogen bonding leads to the formation of chains of molecules along the [100] direction. The chains are linked by C—H…π interactions, forming a three-dimensional network .Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.324 Da . More detailed physical and chemical properties were not available in the sources.Wissenschaftliche Forschungsanwendungen
NMR Study of Novel Derivatives
- A study conducted by Li Ying-jun focused on the NMR analysis of a novel derivative containing the benzimidazole moiety. This compound was synthesized and characterized using various techniques, including elemental analysis, IR, and NMR. The study provided insights into the isomeric ratios and coupling constants of the compound, contributing to the understanding of its structural properties (Li Ying-jun, 2012).
Antimicrobial Properties
- Research by Chaudhari et al. explored the synthesis of N-substituted phenyl acetamide benzimidazole derivatives and their effectiveness against Methicillin Resistant Staphylococcus aureus (MRSA). These compounds showed promising antibacterial activity, with one derivative demonstrating significant potency (Chaudhari et al., 2020).
Alternative Product Synthesis
- A study by Krauze et al. reported the synthesis of alternative products, including N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide, through a one-pot cyclocondensation process. This highlights the compound's versatility in chemical reactions and potential for generating various derivatives (Krauze et al., 2007).
Antibacterial and Antifungal Activities
- Devi et al. synthesized derivatives from 2-Mercaptobenzimidazole and tested them for antibacterial and antifungal activities. The compounds exhibited significant activity against various microorganisms, demonstrating their potential as antimicrobial agents (Devi et al., 2022).
Anthelmintic Activity Evaluation
- Sawant and Kawade's research involved synthesizing 2-phenyl benzimidazole-1-acetamide derivatives and evaluating their anthelmintic activity using earthworms. This study indicates the potential of these compounds in anthelmintic applications (Sawant & Kawade, 2011).
Anti-inflammatory Activity
- Bhor and Sable investigated the anti-inflammatory activity of derivatives of benzimidazole. Their study found several compounds to be potent in reducing inflammation, suggesting their potential use in anti-inflammatory treatments (Bhor & Sable, 2022).
Zukünftige Richtungen
The compound has been synthesized as part of research into various heterocyclic compounds that exhibit diverse activities, including anti-SARS CoV-2, antimicrobial, and antitumor properties . The evolution of the pharmaceutical industry has been greatly aided by the discovery of sulfur-based therapies , and N-Phenyl-2-(phenylsulfanyl)acetamide could play a role in future developments in this area.
Eigenschaften
IUPAC Name |
N-phenyl-2-[2-(phenylsulfanylmethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(23-17-9-3-1-4-10-17)15-25-20-14-8-7-13-19(20)24-21(25)16-27-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSFYFPTVLNWGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2401933.png)

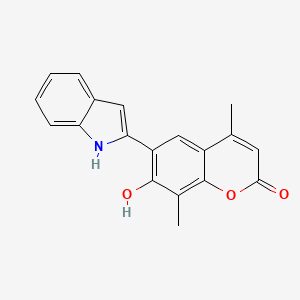
![2-{[(4-Methylphenyl)sulfonyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2401938.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2401939.png)
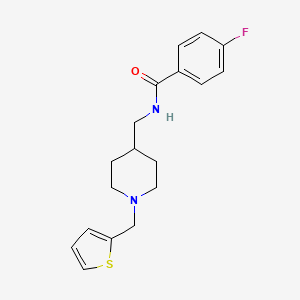
![N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2401944.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2401945.png)
![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)
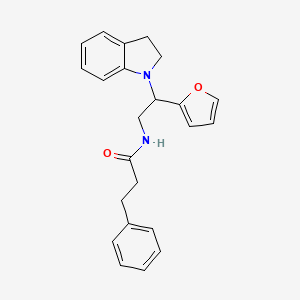
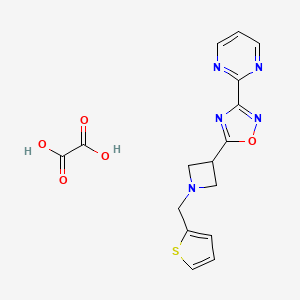
![(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B2401949.png)
![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2401950.png)
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2401955.png)